N-Allyl-N,N-bis(trimethylsilyl)amine

Catalog No.
S1896144
CAS No.
7688-51-9
M.F
C9H23NSi2
M. Wt
201.46 g/mol
Availability
In Stock
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N-Allyl-N,N-bis(trimethylsilyl)amine

CAS Number

7688-51-9

Product Name

N-Allyl-N,N-bis(trimethylsilyl)amine

IUPAC Name

N,N-bis(trimethylsilyl)prop-2-en-1-amine

Molecular Formula

C9H23NSi2

Molecular Weight

201.46 g/mol

InChI

InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3

InChI Key

CVNCFZIIZGNVFD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N(CC=C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N(CC=C)[Si](C)(C)C

Source

[1] Sigma-Aldrich. N-Allyl-N,N-bis(trimethylsilyl)amine (AHMDS)

  • Organic synthesis intermediate: The presence of the allyl group (C3H5) provides a reactive site for further chemical modifications. This suggests N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine could potentially serve as an intermediate in the synthesis of more complex organic molecules.

Molecular Structure Analysis

The key feature of N-Allyl-1,1,1-trimethylsilyl-N-(trimethylsilyl)silylamine's structure is the central nitrogen atom bonded to two trimethylsilyl groups ((Si(CH3)₃)) and an allyl group (CH₂CH=CH₂) []. The trimethylsilyl groups are electron-donating due to the presence of the three methyl groups bonded to each silicon atom. The allyl group introduces a double bond and some lipophilic character to the molecule [].


Chemical Reactions Analysis

While there's no extensive research available on specific reactions involving N-Allyl-1,1,1-trimethylsilyl-N-(trimethylsilyl)silylamine, its structure suggests potential applications as a nucleophilic reagent due to the presence of the nitrogen atom and the electron-donating trimethylsilyl groups. Similar compounds, like N-Allyl-N,N-bis(trimethylsilyl)amine, have been used in reactions for:

  • Formation of complex bicyclic scaffolds through reactions with aryl aldehydes [].
  • Synthesis of dithiasuccinoyl (Dts) heterocycles by reacting with bisthiocarbamoyl chloride [].
  • Preparation of allyl selenides, which are valuable intermediates in organic synthesis, using aryl selenium salts in the presence of a ruthenium catalyst [].

These functionalities suggest N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine might also be applicable in similar reactions. However, dedicated research to confirm its reactivity is required [].

  • Formation of Bicyclic Scaffolds: It can react with aryl aldehydes through imine formation, leading to complex bicyclic structures. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by cyclization .
  • Electrolyte Additive Reactions: As an electrolyte additive, it enhances the interfacial stability of electrodes in lithium-ion batteries by forming a stable solid electrolyte interface (SEI) film. This film reduces electrolyte oxidation reactions and transition metal ion dissolution during battery operation .

Several methods have been developed for synthesizing N-Allyl-N,N-bis(trimethylsilyl)amine:

  • Direct Synthesis: A common method involves the reaction of allylamine with trimethylsilyl chloride in the presence of a base. This approach allows for the introduction of trimethylsilyl groups onto the nitrogen atom.
  • Multicomponent Reactions: Another method utilizes multicomponent reactions involving aldehydes and silylated amines to form the desired product efficiently .
  • Patent Methods: Various patents detail innovative synthetic routes that optimize yield and purity, focusing on minimizing by-products during the synthesis process .

Research indicates that N-Allyl-N,N-bis(trimethylsilyl)amine interacts favorably with lithium-ion battery components, enhancing the formation of stable SEI layers. Studies have shown that its incorporation into electrolytes leads to improved cyclic stability and reduced degradation of electrode materials during charge-discharge cycles . These interactions are critical for advancing battery technology.

Several compounds share structural or functional similarities with N-Allyl-N,N-bis(trimethylsilyl)amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N-DimethylbenzylamineAmineUsed in pharmaceuticals; less sterically hindered
N,N-Bis(trimethylsilyl)amineSimple bis(trimethylsilyl) amineLacks allylic functionality; broader utility
AllylaminePrimary amineMore reactive; used in polymer synthesis
Trimethylsilyl chlorideSilyl halideCommon reagent for silylation

N-Allyl-N,N-bis(trimethylsilyl)amine stands out due to its dual functionality as both a nucleophile and an electrolyte additive, making it particularly valuable in synthetic chemistry and energy storage applications.

Traditional Synthetic Routes

The industrial production of N-Allyl-N,N-bis(trimethylsilyl)amine primarily employs a two-step synthetic pathway involving the reaction of allylamine with trimethylchlorosilane in the presence of a base catalyst . The conventional method utilizes triethylamine as a hydrogen chloride acceptor, though this approach generates substantial quantities of triethylamine hydrochloride as a byproduct, necessitating complex filtration and waste treatment procedures [2].

The traditional synthesis proceeds through an initial reaction between allylamine and trimethylchlorosilane to form N-allyl-N-trimethylsilylamine, followed by further silylation with an additional equivalent of trimethylchlorosilane to yield the desired N-Allyl-N,N-bis(trimethylsilyl)amine product . Industrial production methods utilizing this route typically achieve yields ranging from 70-85% but require expensive triethylamine and extensive solvent recovery systems [2].

Optimized Disproportionation Process

A more economically viable industrial protocol involves the disproportionation reaction of N-trimethylsilylallylamine in the presence of specific catalysts [2]. This method utilizes arylsulfonic acid compounds, including benzenesulfonic acid, toluenesulfonic acid, and dodecylbenzenesulfonic acid, as effective catalysts for promoting the disproportionation reaction [2].

The optimized process operates under controlled conditions where the byproduct allylamine is continuously distilled from the reaction system over a period of 1-20 hours [2]. This approach eliminates the need for expensive triethylamine and significantly reduces waste generation, as the recovered allylamine can be recycled as a raw material for subsequent N-trimethylsilylallylamine synthesis [2].

Process ParameterTraditional MethodOptimized Disproportionation
Catalyst TypeTriethylamineArylsulfonic acid compounds
Catalyst Loading1.0-1.2 equivalents0.01-20 weight percent
Operating Temperature70-80°CReflux temperature
Reaction Time6-12 hours1-20 hours
Yield70-85%94-95%
Waste GenerationHigh (salt byproducts)Minimal (recyclable allylamine)

Continuous Production Systems

Advanced industrial implementations utilize continuous flow reactor systems for enhanced production efficiency [3]. Tubular laminar flow reactors have been successfully employed for the synthesis of related silylamine compounds, demonstrating the feasibility of scaling trisilylamine production to industrial levels [3] [4].

The continuous production methodology involves precise control of reactant flow rates, temperature profiles, and residence times to maximize product yield while minimizing byproduct formation [3]. These systems incorporate automated separation zones with cold trap collection vessels for efficient product recovery [4].

Catalytic Pathways for Silyl Group Incorporation

Lewis Acid Catalysis Mechanisms

The incorporation of trimethylsilyl groups in N-Allyl-N,N-bis(trimethylsilyl)amine synthesis relies heavily on Lewis acid catalysis [2]. Arylsulfonic acid compounds function as effective Lewis acid catalysts, facilitating the formation of silicon-nitrogen bonds through activation of silyl chloride electrophiles [5].

The catalytic mechanism involves coordination of the Lewis acid to the chlorosilane, enhancing its electrophilic character and promoting nucleophilic attack by the amine nitrogen [6]. The activation energy for trimethylsilyl group migration processes has been calculated at approximately 15.1 kilocalories per mole, indicating relatively facile reaction conditions [6].

Rhodium-Based Catalytic Systems

Recent developments in organosilicon synthesis have demonstrated the effectiveness of rhodium-based catalysts for silyl group incorporation [7]. These catalytic systems achieve turnover numbers approaching 1,900,000 over 24-hour periods, significantly surpassing conventional supported-rhodium catalysts [7].

The rhodium catalytic pathway involves a three-component system comprising a rhodium complex, tertiary amine co-catalyst, and silica support [7]. The tertiary amine component provides essential electron donation to the rhodium center, accelerating the hydrosilylation process through enhanced electronic activation [7].

Copper-Catalyzed Silicon Transfer

Alternative catalytic pathways utilize copper complexes with chiral N-heterocyclic carbene ligands for enantioselective silicon transfer reactions [8]. These systems demonstrate excellent tolerance to moisture and air, making them suitable for industrial applications requiring robust reaction conditions [8].

The copper-catalyzed methodology achieves yields ranging from 77-94% with enantioselectivities up to 99% for aromatic and aliphatic aldimines [8]. The reaction mechanism involves nucleophilic silicon transfer through coordination of the silicon source to the copper center [9].

Catalyst TypeTurnover NumberReaction TimeYield RangeSelectivity
Arylsulfonic acidNot reported1-20 hours94-95%High
Rhodium/amine/silica1,900,00024 hours96%Excellent
Copper/NHCNot specifiedVariable77-94%Up to 99% ee

Ruthenium-Catalyzed Hydrosilylation

Ruthenium-based catalytic systems enable efficient hydrocarboxysilylation through the use of silyl formate reagents [10]. The mechanism involves preactivation of silyl formate by lithium iodide co-catalyst, generating electrophilic silyl iodide species and lithium formate [10].

The ruthenium catalyst facilitates decarboxylation of the formate ligand through beta-elimination, forming hydride complexes capable of reducing imine substrates [10]. This approach minimizes disproportionation reactions and provides excellent selectivity for desired silylamine products [10].

Purification and Isolation Techniques

Distillation-Based Separation Methods

The primary purification method for N-Allyl-N,N-bis(trimethylsilyl)amine involves fractional distillation under reduced pressure conditions [2]. The compound exhibits a boiling point of 89-90°C at 40 millimeters of mercury, enabling effective separation from reaction byproducts and unreacted starting materials [2] [11].

Industrial distillation protocols typically employ reflux ratios of 10 or less to minimize reboiler load and enhance productivity [12]. The distillation process separates high boiling point impurities containing boron compounds, which remain as distillation residues in the distillation kettles [12].

Chromatographic Purification Strategies

Chromatographic separation of silylamine compounds presents unique challenges due to strong interactions between basic amine groups and acidic silica gel surfaces [13]. Successful purification requires modification of mobile phases with competing amines such as triethylamine to overcome acid-base attractions [13].

Alternative approaches utilize amine-functionalized stationary phases to minimize problematic interactions with basic functional groups [13]. Solvent systems employing methylene chloride/methanol/ammonia mixtures provide effective elution conditions, though careful optimization is required to prevent compound decomposition [13].

Thermomorphic Separation Systems

Advanced purification techniques employ thermomorphic cyclohexane/dimethylformamide systems for selective extraction of silylated compounds [14]. These systems achieve greater than 96% phase selectivity for silylated alcohols in the hydrocarbon phase, enabling simple liquid-liquid extraction procedures [14].

The thermomorphic approach eliminates the need for complex chromatographic separations and provides excellent purification efficiency for organosilicon compounds [14]. This methodology is particularly valuable for compounds sensitive to acidic or basic purification conditions [14].

Purification MethodEfficiencySelectivityScalabilityEquipment Requirements
Fractional distillationHighExcellentHighStandard distillation equipment
Silica gel chromatographyModerateGoodLimitedColumn chromatography setup
Thermomorphic extractionHigh>96%HighSpecialized solvent systems

Peroxide Treatment for Catalyst Removal

Purification of vinylically-unsaturated organosilicon compounds utilizes peroxide treatment to oxidize organophosphine and organoarsine catalyst impurities [15]. This approach employs aqueous hydrogen peroxide or organic peroxides for sufficient oxidation periods [15].

The peroxide-treated mixtures undergo subsequent chromatographic purification over silica gel or alumina to remove oxidized catalyst residues [15]. Optional implementation includes preliminary chromatographic treatment before peroxide oxidation to optimize purification efficiency [15].

Byproduct Analysis and Reaction Mechanism Elucidation

Nuclear Magnetic Resonance Spectroscopic Analysis

Comprehensive characterization of N-Allyl-N,N-bis(trimethylsilyl)amine and related byproducts employs advanced nuclear magnetic resonance techniques [16]. Quantitative proton nuclear magnetic resonance analysis provides accurate determination of functional group contents through dissolution protocols optimized for organosilicon compounds [16].

The analytical methodology involves systematic optimization of dissolution parameters including base concentration, sample mass, reaction time, temperature, and agitation methods to achieve adequate signal intensity for quantification [16]. Batch-to-batch variability studies reveal substantial differences in amine content, with variations reaching 50% for certain commercial preparations [16].

Mass Spectrometric Characterization Methods

Advanced mass spectrometric techniques enable comprehensive analysis of silylamine byproducts and reaction intermediates [17]. Nanoparticle-assisted laser desorption/ionization mass spectrometry, Fourier-transform ion cyclotron resonance mass spectrometry, and triple quadrupole electrospray tandem mass spectrometry provide complementary analytical capabilities [17].

Fragmentation pathway analysis through electrospray ionization-Fourier transform ion cyclotron resonance-tandem mass spectrometry facilitates understanding of silylamine decomposition mechanisms during analytical procedures [17]. These techniques enable identification of sodium and silver adduct ions commonly observed in organosilicon compound analysis [17].

Reaction Mechanism Studies

Mechanistic investigations of silylamine synthesis employ density functional theory calculations to elucidate reaction pathways and transition state structures [18]. Computational studies reveal that transmetalation represents the rate-determining step in palladium-catalyzed organosilicon cross-coupling reactions [18].

The reaction mechanism proceeds through oxidative addition, ligand exchange, transmetalation, and reductive elimination steps [18]. Thermodynamic control scenarios govern product selectivity, where transmetalation products demonstrate enhanced stability compared to alternative reductive elimination pathways [18].

Analytical TechniqueDetection CapabilityQuantification AccuracyMechanism Insight
Quantitative NMRFunctional groups±5%Limited
MS/MSMolecular ionsHighFragmentation patterns
DFT calculationsTransition statesTheoreticalComplete pathway

Byproduct Formation Pathways

Analysis of reaction byproducts reveals formation of disilylamine and trisilylamine compounds through competitive reaction pathways [19]. The ratio of mono-, di-, and tri-silylated products depends critically on reaction stoichiometry, temperature, and catalyst loading [19].

Continuous monitoring of reaction progress through gas chromatography-mass spectrometry enables real-time optimization of reaction conditions to minimize undesired byproduct formation [19]. Temperature profiles and residence time distributions significantly influence product selectivity in continuous flow reactor systems [19].

Thermodynamic Analysis of Side Reactions

Comprehensive thermodynamic analysis of organosilicon synthesis reactions employs Gibbs energy minimization methods to evaluate reaction feasibility and product distributions [20]. The studies demonstrate that optimal thermodynamic conditions for silylamine preparation involve low temperatures, atmospheric pressure, and stoichiometric feed ratios [20].

The hydrolytic behavior of N-Allyl-N,N-bis(trimethylsilyl)amine is characterized by its exceptional sensitivity to moisture and protic solvents, earning a hydrolytic sensitivity rating of 8 on the standard scale [1] [2]. This rating indicates that the compound reacts rapidly with moisture, water, and protic solvents, making careful handling and storage under anhydrous conditions essential.

The hydrolytic decomposition of N-Allyl-N,N-bis(trimethylsilyl)amine follows established mechanisms observed in related bis(trimethylsilyl)amine compounds [3] [4]. The primary pathway involves nucleophilic attack by water molecules on the silicon centers, leading to cleavage of the silicon-nitrogen bonds. The hydrolysis proceeds through a bimolecular displacement mechanism where water molecules attack the electropositive silicon atoms [5] [6].

The initial hydrolysis step involves the formation of silanol intermediates through the reaction:

N-Allyl-N,N-bis(trimethylsilyl)amine + H₂O → silanol intermediates + trimethylsilanol

This process is particularly facile due to the high electronegativity difference between silicon and nitrogen, which creates polarized silicon-nitrogen bonds susceptible to nucleophilic attack [7]. The hydrolysis rate is significantly enhanced under both acidic and basic conditions, following the general trend observed for organosilicon compounds [8] [6].

Table 1: Physical Properties of N-Allyl-N,N-bis(trimethylsilyl)amine

PropertyValue
Molecular FormulaC₉H₂₃NSi₂
Molecular Weight (g/mol)201.46
CAS Number7688-51-9
Boiling Point (°C)72 (at 15 mmHg)
Density (g/mL at 25°C)0.816
Refractive Index (n20/D)1.440
Flash Point (°F)109
Vapor Pressure (mmHg at 25°C)0.573
AppearanceLiquid
Hydrolytic Sensitivity Rating8 (reacts rapidly with moisture, water, protic solvents)

The hydrolytic decomposition products include trimethylsilanol and various siloxane species formed through subsequent condensation reactions [3] [4]. The rapid nature of this hydrolysis necessitates storage under inert atmosphere conditions and the use of rigorously dried solvents in synthetic applications [1] [2].

Table 2: Hydrolytic Sensitivity Scale for Organosilicon Compounds

RatingSensitivity Description
1No reaction with moisture/water
2No reaction with water under neutral conditions
3Reacts slowly with moisture/water
4Reacts with moisture/water over several hours
5Reacts with moisture/water over several days
6Reacts with moisture/water within hours
7Reacts rapidly with moisture/water
8Reacts rapidly with moisture, water, protic solvents
9May react with atmospheric moisture

Protonation Behavior and Carbocation Formation

The protonation behavior of N-Allyl-N,N-bis(trimethylsilyl)amine exhibits distinctive characteristics related to the presence of both the allyl group and the bis(trimethylsilyl)amino moiety. The compound can undergo protonation at the nitrogen center, leading to the formation of ammonium-type species and potential carbocation formation through the allyl substituent [9] [10].

Under acidic conditions, the nitrogen atom in N-Allyl-N,N-bis(trimethylsilyl)amine can be protonated, forming a quaternary ammonium center . This protonation significantly alters the electronic properties of the molecule and can facilitate the cleavage of silicon-nitrogen bonds through an alternative mechanism involving electrophilic attack rather than nucleophilic substitution [12].

The allyl group present in the molecule provides a pathway for carbocation formation under strongly acidic conditions [9]. The trimethylsilyl groups attached to nitrogen can provide stabilization to adjacent carbocations through hyperconjugative effects, following the established principles of β-silyl carbocation stabilization [9]. Research has demonstrated that trimethylsilyl substituents can provide significant stabilization effects with δΔG‡ values ranging from 5.7 to 6.5 kcal/mol for various carbocation systems [9].

The protonation of the allyl double bond can lead to the formation of secondary carbocations that are stabilized by the electron-donating effects of the bis(trimethylsilyl)amino group [9] [10]. This stabilization occurs through both inductive and hyperconjugative mechanisms, where the nitrogen lone pair and the silicon-carbon bonds contribute to the overall stabilization of the positive charge [10].

The formation of these carbocationic intermediates can lead to various rearrangement reactions and subsequent decomposition pathways [13]. The stability of these intermediates is influenced by the conformational flexibility of the trimethylsilyl groups and their ability to adopt geometries that maximize orbital overlap with the carbocation center [9].

Thermal Stability Under Varied Conditions

The thermal stability of N-Allyl-N,N-bis(trimethylsilyl)amine represents a critical parameter for its utility in high-temperature applications and synthetic procedures. While specific thermal decomposition data for this compound are limited in the literature, comparative analysis with related bis(trimethylsilyl)amine compounds provides valuable insights into expected thermal behavior [14] [15].

Related silicon(II) bis(trimethylsilyl)amide compounds have demonstrated remarkable thermal stability, with some derivatives stable up to 154°C under inert atmosphere conditions [15]. This high thermal stability is attributed to the strong silicon-nitrogen bonds and the steric protection provided by the bulky trimethylsilyl groups [15]. The thermal decomposition typically occurs through silicon-carbon bond cleavage rather than silicon-nitrogen bond breaking [14].

Table 3: Thermal Stability Comparison of Related Bis(trimethylsilyl)amine Compounds

CompoundThermal Stability Limit (°C)Decomposition Products
N-Allyl-N,N-bis(trimethylsilyl)amineData not availableNot characterized
Hexamethyldisilazane (HMDS)126 (boiling point)Ammonia + trimethylsilanol
Bis(trimethylsilyl)ethylamine (BTMSEA)Stable to 500°C (PECVD conditions)Various silicon-nitrogen species
Silicon(II) bis(trimethylsilyl)amide154Cyclic silene derivatives
Tris(trimethylsilyl)amineStable to water and basesAmmonia (with acids/alcohols)

Thermal decomposition studies on bis(trimethylsilyl)ethylamine under plasma-enhanced chemical vapor deposition conditions have shown that the compound remains stable up to 500°C, with decomposition occurring through multiple pathways involving both silicon-carbon and carbon-hydrogen bond cleavage [14]. The primary decomposition products include various silicon-nitrogen containing species and hydrocarbon fragments [14].

The thermal stability of N-Allyl-N,N-bis(trimethylsilyl)amine is expected to be influenced by the presence of the allyl group, which may provide an additional decomposition pathway through carbon-carbon double bond reactions at elevated temperatures [14]. The activation energies for thermal decomposition are likely to be comparable to those observed for related organosilicon compounds, typically ranging from 80-100 kcal/mol for initial bond-breaking steps [16].

Temperature-dependent studies on similar compounds have revealed that decomposition rates follow Arrhenius behavior, with the rate constants increasing exponentially with temperature [14]. The decomposition mechanism typically involves initial homolytic cleavage of the weakest bonds, followed by radical chain reactions that propagate the decomposition process [14].

Compatibility with Common Organic Solvents

The solvent compatibility of N-Allyl-N,N-bis(trimethylsilyl)amine is fundamentally governed by the reactivity of the silicon-nitrogen bonds toward protic solvents and the stability of the compound in various chemical environments [17]. Understanding these compatibility relationships is essential for selecting appropriate solvents for synthetic applications and storage conditions.

The compound exhibits excellent compatibility with aprotic, non-coordinating solvents such as hydrocarbons, ethers, and halogenated solvents [17]. These solvents do not contain reactive protons or nucleophilic centers that could attack the silicon centers, ensuring the integrity of the bis(trimethylsilyl)amino functionality [17]. Metal bis(trimethylsilyl)amides, which share similar structural features, are known to be soluble in a range of nonpolar organic solvents due to their lipophilic nature imparted by the bulky trimethylsilyl groups [17].

Table 4: Common Organic Solvents and Compatibility with Silylamines

SolventCompatibilityNotes
WaterIncompatible (hydrolysis)Rapid hydrolysis to silanols
MethanolIncompatible (protonolysis)Si-N bond cleavage
EthanolIncompatible (protonolysis)Si-N bond cleavage
Tetrahydrofuran (THF)CompatibleAprotic, inert to Si-N bonds
Diethyl etherCompatibleAprotic, low water content preferred
BenzeneCompatibleNonpolar, compatible
TolueneCompatibleNonpolar, compatible
AcetonitrileCompatibleAprotic dipolar solvent
Dimethylformamide (DMF)Compatible with cautionCan coordinate to silicon
DichloromethaneCompatibleAprotic, halogenated

Protic solvents such as alcohols and water are strictly incompatible with N-Allyl-N,N-bis(trimethylsilyl)amine due to their ability to protonate the nitrogen center and cleave the silicon-nitrogen bonds [7]. Alcohols react with silylamines through protonolysis mechanisms, leading to the formation of silyl ethers and ammonium species [7]. This reactivity necessitates the use of rigorously dried solvents that have been treated to remove trace water and alcohol impurities [1] [2].

Coordinating solvents such as dimethylformamide and dimethyl sulfoxide require careful consideration, as they can potentially coordinate to the silicon centers and influence the reactivity of the compound [18]. While not immediately destructive, these interactions can alter the electronic properties of the silicon-nitrogen bonds and potentially catalyze decomposition reactions under certain conditions [18].

The stability of N-Allyl-N,N-bis(trimethylsilyl)amine in various solvents is also influenced by temperature, with higher temperatures generally accelerating any decomposition processes that may occur [14]. Storage at room temperature in compatible solvents under inert atmosphere provides optimal stability, as indicated by the storage recommendations for similar organosilicon compounds [1] [2].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7688-51-9

Wikipedia

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine

Dates

Last modified: 08-16-2023

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